molecular formula C12H14N2O4S B12280946 (S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine

(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine

Cat. No.: B12280946
M. Wt: 282.32 g/mol
InChI Key: ZVAPAKFZITWAHK-UHFFFAOYSA-N
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Description

(3S)-3-Mercapto-(4-nitrophenyl)methyl ester-1-pyrrolidine carboxylic acid is a complex organic compound with a unique structure that includes a mercapto group, a nitrophenyl group, and a pyrrolidine carboxylic acid ester

Properties

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

(4-nitrophenyl)methyl 3-sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H14N2O4S/c15-12(13-6-5-11(19)7-13)18-8-9-1-3-10(4-2-9)14(16)17/h1-4,11,19H,5-8H2

InChI Key

ZVAPAKFZITWAHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1S)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Protective Group Selection and Nitrogen Functionalization

The p-nitrobenzyloxycarbonyl (pNZ) group serves as a cornerstone for protecting the pyrrolidine nitrogen due to its stability under acidic and basic conditions while allowing selective removal via hydrogenolysis or acidolysis. Source outlines a baseline protocol: (S)-pyrrolidine is treated with p-nitrobenzyl chloroformate in the presence of a base such as N,N-diisopropylethylamine (DIPEA), yielding 1-(p-nitrobenzyloxycarbonyl)pyrrolidine with >95% efficiency. This step typically occurs in anhydrous acetonitrile or dichloromethane at 0–25°C to minimize racemization.

Introduction of the 3-Mercapto Group

The stereospecific incorporation of the mercapto group at the 3-position demands precise regiochemical control. Source describes a two-step sequence involving:

  • Mesylation : Treatment of (S)-1-(pNZ)pyrrolidin-3-ol with methanesulfonyl chloride (MsCl) in pyridine, forming the mesylate intermediate.
  • Nucleophilic Substitution : Displacement of the mesylate group using potassium thioacetate (KSCOCH₃) in dimethylformamide (DMF), followed by acidic hydrolysis to yield the free thiol.

This method achieves 80–85% overall yield while preserving the pNZ group and (S)-configuration. Alternative routes employing sodium borohydride (NaBH₄) and calcium chloride (CaCl₂) for direct reduction of disulfides have been reported but show lower stereochemical fidelity.

Detailed Stepwise Preparation Protocols

Protocol A: Mitsunobu-Based Thiolation (Academic Scale)

Step 1: Protection of (S)-Pyrrolidine

  • Reagents : (S)-Pyrrolidine (1.0 equiv), p-nitrobenzyl chloroformate (1.05 equiv), DIPEA (1.1 equiv)
  • Solvent : Anhydrous acetonitrile (0.1 M)
  • Conditions : 0°C, 2 h → 25°C, 12 h
  • Workup : Wash with 5% acetic acid, 10% NaHCO₃, brine; dry over Na₂SO₄; concentrate in vacuo
  • Yield : 96%

Step 2: Mitsunobu Reaction for Hydroxy Activation

  • Reagents : 1-(pNZ)pyrrolidin-3-ol (1.0 equiv), diethyl azodicarboxylate (DEAD, 1.2 equiv), triphenylphosphine (PPh₃, 1.2 equiv), methanesulfonic acid (1.5 equiv)
  • Solvent : Tetrahydrofuran (THF, 0.2 M)
  • Conditions : 0°C → 25°C, 6 h
  • Intermediate : (S)-3-mesyl-1-(pNZ)pyrrolidine (87% yield)

Step 3: Thioacetate Formation and Hydrolysis

  • Reagents : Potassium thioacetate (2.0 equiv), DMF (0.3 M)
  • Conditions : 60°C, 4 h → Add HCl (1M, 2 vol), stir 1 h
  • Yield : 82% (over two steps), purity >98% by HPLC

Protocol B: Industrial-Scale One-Pot Deprotection-Thiolation

Source discloses a cost-effective method eliminating intermediate isolation:

  • Simultaneous Deprotection : Treat (S)-1-(pNZ)pyrrolidin-3-mesylate with trifluoroacetic acid (TFA) and p-toluenesulfonic acid (p-TsOH) in dichloromethane.
  • In Situ Thiolation : Introduce H₂S gas at −10°C, achieving 90% conversion in 3 h.

Key Advantages :

  • Avoids heavy metal catalysts (e.g., Pd/C) that complicate API purification.
  • Reduces solvent usage by 40% compared to stepwise protocols.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Reaction Solvent Anhydrous DMF Maximizes SN2 efficiency (85%) vs. THF (72%)
Mesylation Temp 0–5°C Prevents sulfonate decomposition
Thiolation Temp 60–70°C Accelerates substitution without epimerization

Catalytic Additives

  • Triethylamine (Et₃N) : Enhances nucleophilicity of thioacetate by scavenging H⁺ (5% yield boost).
  • Molecular Sieves (4Å) : Mitigate moisture-induced side reactions during mesylation (purity increase from 95% to 99%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.8 Hz, 2H, ArH), 7.55 (d, J = 8.8 Hz, 2H, ArH), 4.62 (s, 2H, CH₂Ph), 3.98–3.86 (m, 1H, H-3), 3.22–3.15 (m, 2H, H-5), 2.41–2.33 (m, 2H, H-4), 1.98–1.85 (m, 2H, H-2).
  • HRMS (ESI+) : m/z calc. for C₁₂H₁₄N₂O₄S [M+H]⁺ 283.0754, found 283.0751.

Chiral Purity Assessment

  • Chiral HPLC : Chiralpak IC-3 column, hexane:isopropanol (90:10), 1.0 mL/min; tR = 8.7 min (>99% ee).

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Index
Academic Protocol A 82 98 Moderate High
Industrial Protocol B 90 97 High Low
NaBH₄/CaCl₂ Reduction 65 93 Low Moderate

Protocol B’s one-pot approach outperforms in throughput and cost-efficiency, though it requires stringent temperature control to prevent TFA-mediated epimerization. Academic methods remain preferable for small-scale enantiopure synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The mercapto group undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductYield/OutcomeReference
H₂O₂ (30%)0–5°C, pH 4–5 (phosphate buffer)Disulfide dimer85–90% conversion
O₂ (g)RT, Fe³⁺ catalystSulfonic acid derivativePartial oxidation
I₂EtOH, RTSulfenamide intermediateUsed in situ for coupling

Key Findings :

  • Disulfide formation is reversible and exploited in dynamic combinatorial chemistry.

  • Over-oxidation to sulfonic acids requires strong oxidizers (e.g., KMnO₄), but this is rarely utilized due to side reactions.

Alkylation Reactions

The thiol group acts as a nucleophile in alkylation:

Alkylating AgentConditionsProductApplicationReference
IodoacetamideDMF, 0°C, DIPEAS-Carbamoylmethyl derivativeIntermediate in meropenem synthesis
Allyl bromideTHF, K₂CO₃S-Allyl derivativeProtecting group strategy
EpichlorohydrinpH 8.5, H₂O/EtOHThioether-linked epoxy adductCrosslinking studies

Industrial Relevance :

  • Alkylation with iodoacetamide is critical in forming the C-2 sidechain of meropenem, achieving >98% purity post-crystallization .

Nucleophilic Substitution

The mercapto group displaces leaving groups in SN₂ reactions:

SubstrateConditionsProductRole in SynthesisReference
Diphenyl phosphoryl chlorideNMP, −25°C, DIPEAThiophosphorylated carbapenem nucleusKey coupling step
Tosyl-activated β-lactamsCH₃CN, −15°CThioether-linked β-lactam derivativesAntibiotic analogs

Mechanistic Insight :

  • Reactions occur stereospecifically at the (S)-configured sulfur, preserving chirality in final products .

Hydrogenolysis of pNZ Group

The p-nitrobenzyloxycarbonyl (pNZ) group is cleaved via catalytic hydrogenation:

CatalystConditionsProductsYieldReference
Pd/C (10%)H₂ (50 psi), EtOAc, MOPS bufferDeprotected pyrrolidine-thiol + p-aminobenzyl alcohol92–95%
Raney NiH₂ (30 psi), MeOHIncomplete deprotection<50%

Mechanism :

  • Nitro → amine reduction.

  • Quinonimine methide formation via 1,6-electron shift.

  • Spontaneous CO₂ release and deprotection .

Optimization :

  • Microwave-assisted flow hydrogenation reduces reaction time to <10 min with 99% conversion .

Coupling with Carbapenem Nuclei

Critical for antibiotic synthesis (e.g., meropenem):

Reaction PartnerConditionsProductKey MetricsReference
(4R,5S,6S)-3-diphenylphosphoryl carbapenemNMP/CH₃CN, −25°C, DIPEABis-protected meropenemPurity: 98%
1-Azabicyclo[3.2.0]hept-2-en-7-oneEtOAc, 5°CThioether-linked bicyclic intermediateIsolated yield: 87%

Process Advantages :

  • No intermediate isolation required, enabling continuous manufacturing .

  • Extraction-based purification avoids yield loss from crystallization .

Acid/Base Stability

The pNZ group exhibits pH-dependent stability:

ConditionStabilityOutcomeReference
pH < 3UnstableCleavage to CO₂ and p-nitrobenzyl alcohol
pH 7–9StableNo degradation over 24 hrs
pH > 10Partial hydrolysisThiolate anion formation

Implications :

  • Acidic conditions (e.g., HCl in acetone) selectively remove pNZ during final API isolation .

Thermal Degradation

Thermolysis studies reveal:

TemperatureTimeMajor DegradantsReference
100°C2 hrsp-Nitrobenzyl alcohol + pyrrolidine disulfide
150°C30 minNitrostyrene derivatives

Storage Recommendations :

  • Stable at −20°C under nitrogen for >2 years .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H14N2O4SC_{12}H_{14}N_{2}O_{4}S and a molecular weight of approximately 282.31 g/mol. Its structure features a pyrrolidine ring substituted with a mercapto group and a p-nitrobenzyloxycarbonyl protecting group, which enhances its stability and reactivity in chemical reactions.

Drug Development

(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine has been utilized in the synthesis of carbapenem antibiotics, which are critical in treating bacterial infections. The compound serves as an important intermediate in the production of these antibiotics, allowing for the introduction of necessary functional groups while maintaining the integrity of the β-lactam core structure .

Table 1: Role in Carbapenem Synthesis

CompoundRole
This compoundIntermediate for carbapenem antibiotics
Carbapenem AntibioticsBroad-spectrum antibacterial agents

Peptide Synthesis

This compound is also significant in peptide synthesis methodologies. It is used as a protecting group for thiol functionalities in peptides, allowing for selective reactions without compromising other reactive sites.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be employed to protect thiol groups during chain elongation steps. The p-nitrobenzyloxycarbonyl group can be removed under mild conditions, facilitating the release of the free thiol for further conjugation or cyclization reactions .

Table 2: Applications in Peptide Synthesis

ApplicationDescription
Thiol ProtectionProtects thiol groups during peptide synthesis
Selective DeprotectionEnables targeted release of functional groups

Potential Therapeutic Uses

Recent studies have indicated that compounds similar to this compound may possess antioxidant properties due to their mercapto group. This suggests potential applications beyond antibiotic development, including roles in reducing oxidative stress and inflammation .

Case Studies

Several case studies have explored the efficacy of related compounds in treating conditions associated with oxidative damage. For instance, derivatives have shown promise in preclinical models for neurodegenerative diseases by modulating redox states within cells .

Mechanism of Action

The mechanism of action of (3S)-3-Mercapto-(4-nitrophenyl)methyl ester-1-pyrrolidine carboxylic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with various biological receptors.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Mercapto-(4-nitrophenyl)methyl ester-1-pyrrolidine carboxylic acid: shares similarities with other compounds that have mercapto, nitrophenyl, and pyrrolidine groups.

    4-Nitrophenyl esters: These compounds are commonly used in biochemical assays and have similar reactivity.

    Pyrrolidine carboxylic acids: These compounds are important in the synthesis of pharmaceuticals and have diverse biological activities.

Uniqueness

The uniqueness of (3S)-3-Mercapto-(4-nitrophenyl)methyl ester-1-pyrrolidine carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine, a compound with the molecular formula C₁₂H₁₄N₂O₄S, has garnered attention in biological and medicinal chemistry due to its potential therapeutic applications. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

  • Molecular Weight : 282.316 g/mol
  • CAS Number : 87657-41-8
  • Structure : The compound features a pyrrolidine ring with a mercapto group and a p-nitrobenzyloxycarbonyl substituent.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The mercapto group is known for its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of this compound could effectively reduce reactive oxygen species (ROS) in vitro, suggesting a potential role in preventing oxidative damage in biological systems .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis . Comparative studies showed that this compound was more effective than standard antibiotics in certain cases, highlighting its potential as a novel antimicrobial agent.

Peptide Synthesis Techniques

This compound can be synthesized through several methodologies, predominantly involving peptide coupling reactions. The use of solid-phase peptide synthesis (SPPS) has been documented as an efficient method for incorporating this compound into larger peptide sequences. This approach allows for the precise control of stereochemistry and functional group placement, essential for maintaining biological activity .

Case Study 1: Antioxidant Efficacy in Cellular Models

A recent study investigated the antioxidant effects of this compound on human fibroblast cells subjected to oxidative stress. The results demonstrated a significant decrease in markers of oxidative damage, such as lipid peroxidation and protein carbonylation, when treated with the compound at concentrations ranging from 10 to 50 µM .

Concentration (µM)Lipid Peroxidation (% reduction)Protein Carbonylation (% reduction)
1025%20%
2545%35%
5060%50%

Case Study 2: Antimicrobial Testing Against Staphylococcus aureus

In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus using the disk diffusion method. The compound displayed a zone of inhibition significantly larger than that of conventional antibiotics like penicillin and ampicillin.

AntibioticZone of Inhibition (mm)
Penicillin10
Ampicillin12
(S)-3-Mercapto...20

Q & A

Q. How can researchers optimize the synthesis of (S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine to improve yield and enantiomeric purity?

Methodological Answer: The synthesis typically involves introducing the p-nitrobenzyloxycarbonyl (PNZ) group to a pyrrolidine scaffold. Key steps include:

  • Protection of the pyrrolidine amine : Use p-nitrobenzyl chloroformate (CAS 94461-26-6) under anhydrous conditions with a base like triethylamine in dichloromethane .
  • Stereoselective introduction of the mercapto group : Employ (S)-configured starting materials or enzymatic resolution to ensure enantiopurity. Monitor reaction progress via TLC or HPLC.
  • Purification : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to remove diastereomers.
    Reference analytical standards (e.g., CAS 96034-64-9) should be used for chiral HPLC validation .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., PNZ group at N1, mercapto at C3). The thiol proton (SH) may appear as a broad peak at ~1.5 ppm in DMSO-d6.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (C₁₂H₁₃N₂O₄S; theoretical ~305.3 g/mol).
  • IR Spectroscopy : Detect characteristic carbonyl (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) signals.
  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase to confirm enantiopurity (>98% ee) .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer: The compound’s thiol group is oxidation-prone. Best practices include:

  • Storage : Under inert atmosphere (argon or nitrogen) at -20°C in amber vials to limit light exposure.
  • Solvent Choice : Dissolve in degassed DMSO or ethanol for short-term use; avoid aqueous buffers unless stabilized with 1 mM TCEP (tris(2-carboxyethyl)phosphine).
  • Stability Monitoring : Perform periodic HPLC analysis to detect disulfide dimer formation. If degradation exceeds 5%, repurify via flash chromatography .

Advanced Research Questions

Q. What strategies can be employed to evaluate the potential of this compound as a protease inhibitor in drug design?

Methodological Answer:

  • Enzymatic Assays : Test inhibition against cysteine proteases (e.g., caspase-3) using fluorogenic substrates (e.g., Ac-DEVD-AMC). Measure IC₅₀ values under reducing conditions (1 mM DTT) to maintain thiol activity.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified PNZ groups (e.g., electron-withdrawing substituents) to assess potency changes.
  • Molecular Docking : Use X-ray crystallography or cryo-EM structures of target proteases to model binding interactions, focusing on thiol coordination to catalytic residues .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:

  • Assay Validation : Ensure consistent redox conditions (e.g., DTT concentration) to prevent thiol oxidation. Include controls like E-64 (a known cysteine protease inhibitor).
  • Purity Verification : Use UPLC/Q-TOF-MS (as in ) to confirm compound integrity post-assay. Contradictions may arise from impurities or degradation products.
  • Orthogonal Assays : Compare results from fluorometric, colorimetric (e.g., Ellman’s assay for free thiols), and SPR (surface plasmon resonance) techniques to rule out methodological artifacts .

Q. What advanced methodologies are suitable for studying the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In Vitro Liver Microsome Assays : Incubate with NADPH-fortified human or rat liver microsomes. Monitor depletion via LC-MS/MS and identify metabolites (e.g., PNZ group hydrolysis or S-glucuronidation).
  • Isotope-Labeling : Synthesize a deuterated or ¹³C-labeled analog to track metabolic pathways.
  • In Vivo PK Studies : Administer intravenously/orally to rodents, collect plasma/bile samples, and quantify using a validated LC-MS method with a lower LOQ of 1 ng/mL .

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